Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea []. This compound displayed an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs [].
Compound Description: (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone is a compound structurally characterized by single-crystal X-ray diffraction analysis. Its crystal structure reveals the presence of N–H···O hydrogen bonds, indicating potential for intermolecular interactions [].
6-(1H-Indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its Analogs
Compound Description: This series of pyrazolo[3,4-b]pyridine derivatives, including the 4-methoxyphenyl and 3,4,5-trimethoxyphenyl analogs, were investigated for their supramolecular aggregation properties. The crystal structures revealed various intermolecular interactions, including C-H...pi(arene) and N-H...O hydrogen bonds, influencing their packing arrangements [].
1-(3-Methoxy-4-methylphenyl)-2-aminopropane (6)
Compound Description: 1-(3-Methoxy-4-methylphenyl)-2-aminopropane (6) is a compound with potent inhibitory effects on [3H]-5-HT uptake into synaptosomes in vitro []. Notably, the S-enantiomer of compound 6 exhibited greater potency in this assay []. Behavioral studies in rats demonstrated that both the racemate and enantiomers of compound 6 exhibited high potency in substituting for 3,4-(methylenedioxy)methamphetamine (MDMA) and (S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane in drug-discrimination paradigms [].
5-Methoxy-6-methyl-2-aminoindan (11)
Compound Description: 5-Methoxy-6-methyl-2-aminoindan (11) is another compound found to be a potent inhibitor of [3H]-5-HT uptake into synaptosomes in vitro []. In behavioral assays using rats, compound 11 showed high potency in substituting for MDMA and (S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane but did not substitute for LSD or (S)-amphetamine [].
Compound Description: Cimbi-712 is a selective 5-HT7R PET radioligand investigated for its potential in imaging cerebral 5-HT7 receptors in the pig brain []. In vivo studies demonstrated that Cimbi-712 exhibited high brain uptake and distribution patterns consistent with 5-HT7R distribution [].
Compound Description: Similar to Cimbi-712, Cimbi-717 is another selective 5-HT7R PET radioligand evaluated for its ability to image cerebral 5-HT7 receptors in vivo using pig models []. Cimbi-717 demonstrated high brain uptake and faster tracer kinetics compared to Cimbi-712. Binding of Cimbi-717 to 5-HT7R was confirmed through dose-dependent blocking experiments using the selective 5-HT7R antagonist SB-269970 [].
Compound Description: Sch.336 is a novel triaryl bis-sulfone identified as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2) []. Demonstrating greater potency than the known CB2-selective dihydropyrazole SR144528, Sch.336 effectively decreased GTPγS binding in membranes containing hCB2, left-shifted Sch.336 binding to hCB2 in the presence of GTPγS, and increased forskolin-stimulated cAMP levels in hCB2-expressing CHO cells [].
Compound Description: AM1241 is a selective cannabinoid CB2 receptor agonist recognized for its anti-inflammatory and antinociceptive properties [, ]. Studies indicate that AM1241 effectively suppresses hyperalgesia and allodynia induced by various stimuli, including intradermal capsaicin and paclitaxel treatment, primarily through local action at peripheral CB2 receptors [, ].
Compound Description: AM1710 is a cannabilactone derivative identified as a CB2 receptor agonist with moderate efficacy in inhibiting adenylyl cyclase []. It shows equiefficacy to CP55940 in this pathway, although with a lower potency [].
Compound Description: AM1714 is a cannabilactone and a selective cannabinoid CB2 receptor agonist. Demonstrating efficacy in preclinical models of neuropathic pain, AM1714 effectively suppresses mechanical allodynia induced by paclitaxel treatment in rats [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.